
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring fused with a tetrahydrofuran moiety. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate typically involves the reaction of tetrahydrofuran derivatives with thiazole precursors. One common method includes the cyclization of appropriate starting materials under acidic or basic conditions, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents such as ethanol or dichloromethane and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse range of applications .
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
ethyl 2-(oxolan-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-2-14-10(12)8-6-15-9(11-8)7-3-4-13-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
WFKMNBOEZFSIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)

![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
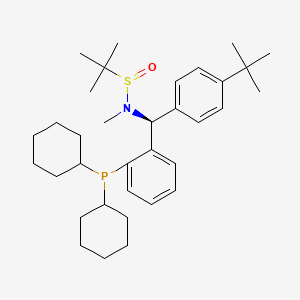
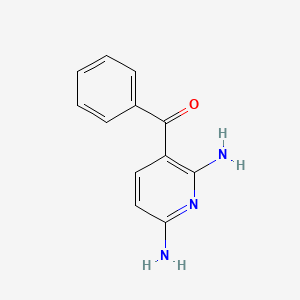


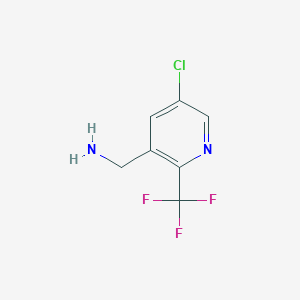
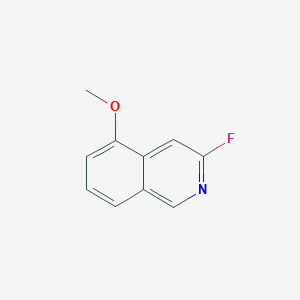

![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
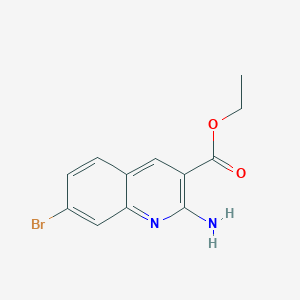

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
